N-(2-ethoxyethyl)-3,3,5-trimethylcyclohexan-1-amine
Description
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-3,3,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-5-15-7-6-14-12-8-11(2)9-13(3,4)10-12/h11-12,14H,5-10H2,1-4H3 |
InChI Key |
VNVWTBRJYBXOBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC1CC(CC(C1)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Parameters and Yields
| Step | Parameter | Value/Range | Notes |
|---|---|---|---|
| a | Primary amine | Excess, including 2-ethoxyethylamine | Drives imine formation |
| a | Water removal | Continuous removal | Shifts equilibrium toward imine formation |
| b | Ammonolysis catalyst | Present | Facilitates ammonolysis |
| b | Liquid ammonia amount | 1-50 times molar ratio | Ensures complete ammonolysis |
| c | Hydrogen pressure | 10-13 MPa | Optimized for hydrogenation |
| c | Hydrogen to IPNI mole ratio | 10-100, preferably 30-50 | Controls hydrogenation rate and selectivity |
| c | Hydrogenation catalyst | Cobalt-based or similar | High activity, selectivity |
| d | Rectification | Separation and recycling of primary amine | Enhances sustainability |
Yield and Purity
- Yields of up to 98% for 3-aminomethyl-3,5,5-trimethylcyclohexylamine have been reported under optimized conditions.
- By-products such as 3,5,5-trimethyl-cyclohexanol and 3-aminopropionic acid derivatives are minimized by controlling alkalinity and reaction conditions.
- Purity of the amine product exceeds 99% under optimized conditions.
Avoidance of By-products
- Avoiding excessive base addition prevents cyano group detachment from IPN, which otherwise leads to by-products.
- Control of hydrogen pressure and catalyst activity prevents direct hydrogenation of unreacted IPN to undesired compounds.
Alternative Synthetic Routes
Nitromethylation and Hydrogenation Route
Another method involves:
- Synthesis of 3-nitromethyl-3,5,5-trimethylcyclohexanone from isophorone and nitromethane under organic amine catalysis.
- Subsequent reduction of the nitro compound to the amine using liquid ammonia, hydrogen gas, and a cobalt catalyst at elevated temperatures and pressures.
This method is applicable for preparing the cyclohexylamine core and can be modified by introducing the 2-ethoxyethyl substituent in a later step via N-alkylation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyethyl)-3,3,5-trimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-ethoxyethyl)-3,3,5-trimethylcyclohexanone, while substitution reactions can produce a variety of substituted cyclohexane derivatives .
Scientific Research Applications
N-(2-ethoxyethyl)-3,3,5-trimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(2-ethoxyethyl)-3,3,5-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Research Findings and Trends
- Ether-Containing Amines : Compounds with ether-linked substituents (e.g., ethoxyethyl, methoxyethyl) are increasingly explored in drug delivery and agrochemicals due to their balanced solubility profiles .
- Discontinued Compounds : The discontinuation of N-(2-methoxyethyl)-3,3,5-trimethylcyclohexan-1-amine highlights the importance of substituent choice in commercial viability. Ethoxyethyl derivatives may offer a more sustainable alternative.
- Lipophilicity vs. Reactivity : Alkyl-substituted amines (e.g., butan-2-yl ) prioritize lipophilicity, whereas ether-containing variants favor solubility and hydrogen-bonding interactions.
Biological Activity
N-(2-ethoxyethyl)-3,3,5-trimethylcyclohexan-1-amine is a chemical compound that has garnered interest due to its potential biological activities. This article compiles findings from various studies to elucidate its biological activity, including toxicity, mutagenicity, and other health-related effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H23N
- Molecular Weight : 197.32 g/mol
The compound features a cyclohexane ring with three methyl groups at positions 3, 3, and 5, and an ethoxyethyl group attached to the nitrogen atom. This structural configuration may influence its biological interactions.
Toxicity Studies
- Acute Toxicity : The only available acute toxicity study indicates an LD50 of 1,030 mg/kg in male rats when administered orally. The kidneys were identified as a potential target organ for toxicity .
- Skin Irritation : Limited studies suggest that the compound is a strong irritant and corrosive upon repeated application .
- Reproductive Toxicity : A 90-day study in rats showed no adverse effects on reproductive organs. The NOAEL (No Observed Adverse Effect Level) for maternal toxicity was determined to be 50 mg/kg/day .
Mutagenicity and Carcinogenicity
In vitro tests have demonstrated that this compound does not exhibit mutagenic or clastogenic properties. Specifically:
- It did not induce mutations in bacterial or mammalian cell systems (Ames test).
- In vivo tests in mice showed no evidence of micronucleus formation, indicating a lack of genotoxic potential .
Environmental Impact
The compound is not readily biodegradable, with only 8% degradation observed after 28 days in standard tests. Its environmental persistence suggests potential ecological risks if released into the environment .
Study on Alkylating Agents
A comparative study on alkylating agents highlighted the importance of structural modifications for enhancing biological activity against neoplasms. While this study did not focus specifically on this compound, it underscores the relevance of similar compounds in cancer research .
Summary of Findings
| Study Aspect | Findings |
|---|---|
| Acute Toxicity | LD50 = 1,030 mg/kg (oral) |
| Skin Irritation | Strong irritant and corrosive |
| Reproductive Toxicity | NOAEL = 50 mg/kg/day (maternal toxicity) |
| Mutagenicity | Negative in Ames test and micronucleus tests |
| Environmental Persistence | Not readily biodegradable (8% in 28 days) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-ethoxyethyl)-3,3,5-trimethylcyclohexan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via reductive amination, typically involving 3,3,5-trimethylcyclohexanone and 2-ethoxyethylamine in the presence of catalysts like sodium cyanoborohydride (NaBH3CN) or palladium-based catalysts under hydrogenation conditions . Optimization of temperature (e.g., 50–80°C) and solvent polarity (e.g., methanol or ethanol) is critical to minimize side reactions such as over-reduction or dimerization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. How can researchers characterize the stereochemistry and structural conformation of this tertiary amine?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) resolves stereoisomerism and confirms substituent positions on the cyclohexane ring. For example, distinct methyl group splitting patterns in ¹H NMR (δ 0.8–1.2 ppm) and NOE correlations validate spatial arrangements . X-ray crystallography is recommended for absolute stereochemical assignment, though crystallization may require slow evaporation in non-polar solvents (e.g., hexane/dichloromethane) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<0.1 mg/mL), necessitating solvent optimization for biological assays . Stability studies indicate sensitivity to strong acids/bases (pH <2 or >10), with degradation products identified via LC-MS. Storage under inert gas (argon) at –20°C in amber vials prevents oxidative decomposition .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize the molecule’s geometry and electrostatic potential surfaces, revealing nucleophilic sites (amine group) for hydrogen bonding . Molecular docking (AutoDock Vina) against neurotransmitter receptors (e.g., serotonin or dopamine receptors) predicts binding affinities (ΔG values), validated by in vitro radioligand displacement assays .
Q. What strategies resolve contradictions in observed bioactivity data across different assay systems?
- Methodological Answer : Discrepancies in IC50 values (e.g., enzyme vs. cell-based assays) may arise from membrane permeability differences. Use parallel artificial membrane permeability assays (PAMPA) to quantify passive diffusion . For low bioavailability, consider prodrug modifications (e.g., acetylation of the amine) or nanoformulation (liposomal encapsulation) .
Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in catalytic applications?
- Methodological Answer : Accelerated stability testing (ICH Q1A guidelines) at 40°C/75% RH over 4 weeks identifies degradation pathways (e.g., hydrolysis of the ethoxyethyl group). High-performance liquid chromatography (HPLC) with UV detection monitors degradation kinetics. For catalytic roles (e.g., asymmetric synthesis), immobilization on silica supports enhances thermal stability .
Q. What analytical techniques differentiate between enantiomers or diastereomers of this compound?
- Methodological Answer : Chiral HPLC (Chiralpak IA or IB columns) with hexane/isopropanol mobile phases resolves enantiomers (retention time differences ≥2 min). Circular dichroism (CD) spectroscopy provides complementary stereochemical data . For diastereomers, ¹H NMR coupling constants (e.g., J values for vicinal protons) and NOESY correlations are diagnostic .
Critical Research Gaps
- Stereoselective Synthesis : Current methods yield racemic mixtures; asymmetric catalysis (e.g., chiral ligands) requires development .
- In Vivo Pharmacokinetics : No data on metabolic pathways or toxicity; recommend ADME studies in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
